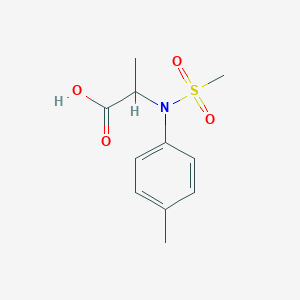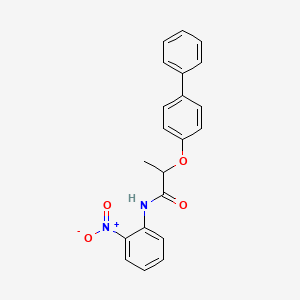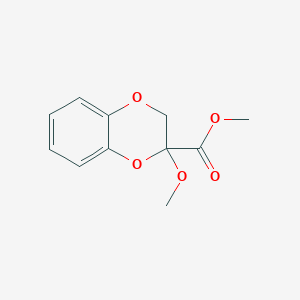![molecular formula C25H33N3O2 B4174230 N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4174230.png)
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
描述
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is a complex organic compound with a unique structure that combines a benzamide core with a phenylcyclopentanecarbonyl group and a diethylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with 1-phenylcyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Diethylaminoethyl Side Chain: The next step involves the alkylation of the benzamide core with 2-chloro-N,N-diethylethanamine under basic conditions to introduce the diethylaminoethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the diethylaminoethyl side chain.
科学研究应用
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biochemical assays to study its interactions with proteins, nucleic acids, and other biomolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to these targets, while the benzamide core and phenylcyclopentanecarbonyl group contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can be compared with similar compounds such as:
N-[2-(diethylamino)ethyl]-4-aminobenzamide: Lacks the phenylcyclopentanecarbonyl group, resulting in different chemical and biological properties.
N-[2-(dimethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide: The dimethylaminoethyl side chain may alter the compound’s binding affinity and activity.
N-[2-(diethylamino)ethyl]-4-[(1-cyclohexylcarbonyl)amino]benzamide: The cyclohexylcarbonyl group provides different steric and electronic effects compared to the phenylcyclopentanecarbonyl group.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-3-28(4-2)19-18-26-23(29)20-12-14-22(15-13-20)27-24(30)25(16-8-9-17-25)21-10-6-5-7-11-21/h5-7,10-15H,3-4,8-9,16-19H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVHOTLUOMGGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174173.png)

![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B4174192.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B4174200.png)
![N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B4174203.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174210.png)

![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)
![ethyl 3,3,3-trifluoro-2-{2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-benzothiazol-6-yl}-2-hydroxypropanoate](/img/structure/B4174217.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
